

(rac)-Exatecan Intermediate 1 CAS number and molecular weight

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Compound of Interest

Compound Name: (rac)-Exatecan Intermediate 1

Cat. No.: B172378

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(rac)-Exatecan Intermediate 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(rac)-Exatecan Intermediate 1**, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines its chemical properties, and its role in the broader context of cancer research and antibody-drug conjugate (ADC) development.

Core Compound Data

(rac)-Exatecan Intermediate 1 is a crucial precursor in the chemical synthesis of Exatecan, a derivative of camptothecin.[1][2] Exatecan and its analogues are recognized for their potential as cytotoxic payloads in ADCs, targeting a variety of cancers.[3]

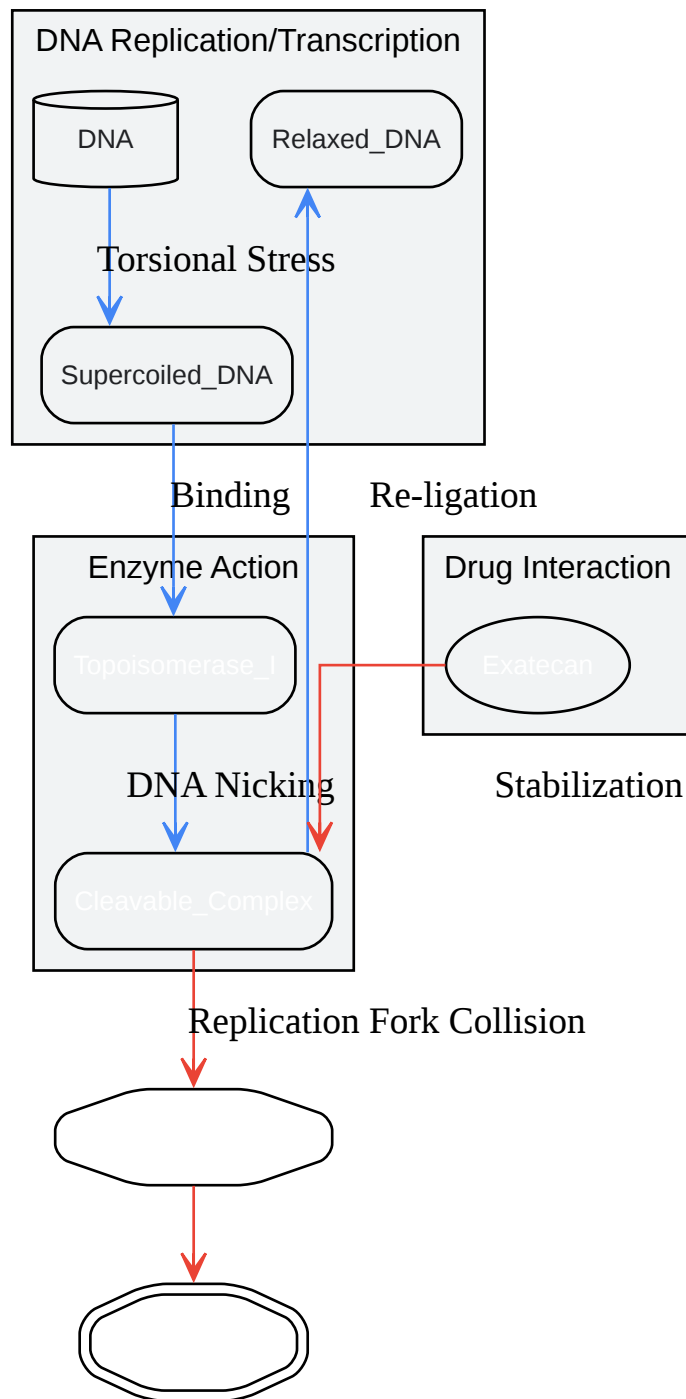
Property	Value	Source
CAS Number	102978-40-5	[1][2][4]
Molecular Weight	263.25 g/mol	[1][3][5]
Molecular Formula	C ₁₃ H ₁₃ NO ₅	[1][5]

Mechanism of Action: Targeting Topoisomerase I

(rac)-Exatecan Intermediate 1 itself is not the active therapeutic agent. However, it is a critical component in the synthesis of Exatecan, which exerts its anticancer effects by inhibiting DNA topoisomerase I.^{[1][2][3]} This enzyme plays a vital role in relieving torsional stress in DNA during replication and transcription.

The following diagram illustrates the simplified signaling pathway of topoisomerase I inhibition by camptothecin derivatives like Exatecan.

Simplified Pathway of Topoisomerase I Inhibition

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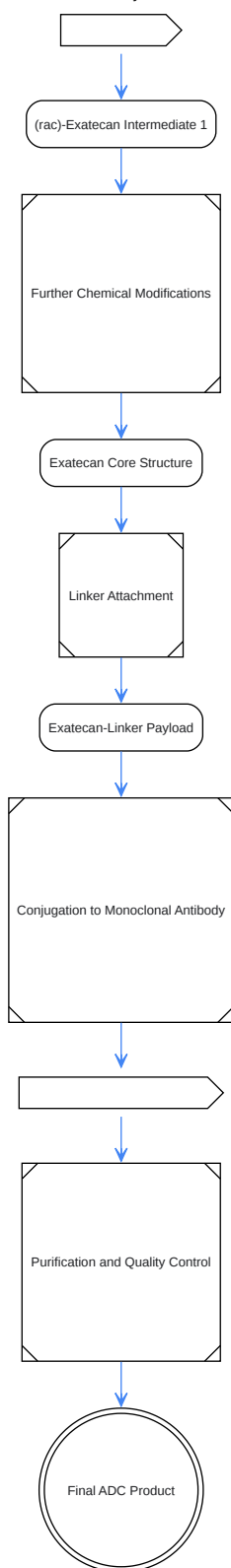
Caption: Topoisomerase I Inhibition by Exatecan.

By stabilizing the cleavable complex formed between topoisomerase I and DNA, Exatecan prevents the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately inducing apoptosis.

Experimental Workflow: Synthesis of Exatecan

The synthesis of Exatecan from its intermediates is a multi-step process. While detailed proprietary synthesis protocols are not publicly available, a generalized workflow can be conceptualized. The following diagram illustrates a logical flow for the synthesis and subsequent conjugation in an ADC context.

Conceptual Workflow: Exatecan Synthesis and ADC Conjugation

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Caption: Conceptual Synthesis and Conjugation Workflow.

This generalized workflow highlights the critical role of **(rac)-Exatecan Intermediate 1** as a foundational element in the production of a sophisticated anti-cancer therapeutic. The subsequent steps involving chemical modifications, linker attachment, and antibody conjugation are essential for creating a targeted and effective ADC.

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References

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